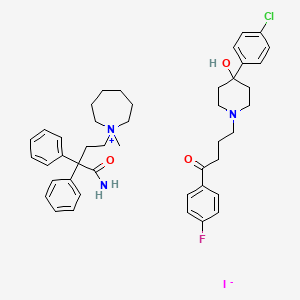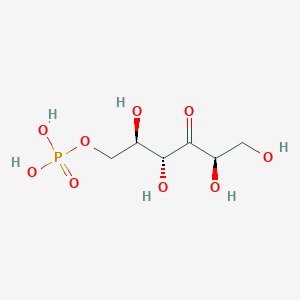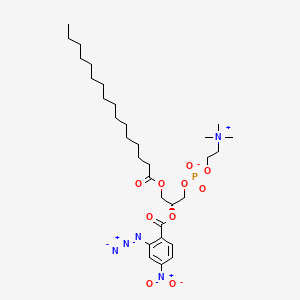
Scopolamine N-oxide hydrobromide
Übersicht
Beschreibung
Es ist eine chemische Verbindung mit der Summenformel C17H21NO5 · HBr und einem Molekulargewicht von 400,26 g/mol . Diese Verbindung ist bekannt für ihre anticholinergen Eigenschaften und wird in verschiedenen wissenschaftlichen und medizinischen Anwendungen eingesetzt.
Wirkmechanismus
Target of Action
Scopolamine N-oxide hydrobromide, also known as Scopolamine N-oxide HBr, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are found in the central nervous system and throughout the body, playing a crucial role in transmitting signals in the parasympathetic nervous system .
Mode of Action
Scopolamine N-oxide HBr acts as a non-selective competitive inhibitor of M1-M5 mAChRs . It structurally mimics the natural neurotransmitter acetylcholine, enabling it to bind to these receptors and block their activation . This antagonistic action leads to several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
For instance, it has been shown to regulate multiple signaling pathways in the context of viral infections .
Pharmacokinetics
For scopolamine, it is known that its bioavailability varies depending on the route of administration . For example, subcutaneous administration of Scopolamine results in a maximum drug concentration (Cmax) of 3.27 ng/mL, a time to reach maximum concentration (tmax) of 14.6 min, and an area under the curve (AUC) of 158.2 ng*min/mL . The half-life of Scopolamine is greater with subcutaneous administration at 213 min .
Result of Action
The molecular and cellular effects of Scopolamine N-oxide HBr’s action are largely due to its anticholinergic effects. It can induce several therapeutic effects, such as the prevention of nausea and vomiting associated with motion sickness and surgical procedures . It can also lead to various dose-dependent adverse effects .
Biochemische Analyse
Biochemical Properties
Scopolamine N-oxide hydrobromide plays a significant role in biochemical reactions, particularly those involving the nervous system. It interacts with muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine, a neurotransmitter. This interaction is crucial in understanding the compound’s anticholinergic effects. Additionally, this compound has been shown to interact with various enzymes and proteins involved in neurotransmission, such as acetylcholinesterase, which breaks down acetylcholine .
Cellular Effects
This compound affects various types of cells, particularly those in the nervous system. It influences cell function by blocking muscarinic receptors, leading to decreased cholinergic signaling. This can result in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For example, in neuronal cells, this compound can inhibit the release of neurotransmitters, affecting synaptic transmission and overall neural communication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, where it acts as a competitive antagonist. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in cholinergic activity. This inhibition can result in various physiological effects, such as reduced muscle contractions and decreased secretion of bodily fluids. Additionally, this compound can influence gene expression by modulating signaling pathways that control transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of neurotransmitter release and alterations in receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild anticholinergic effects, such as dry mouth and blurred vision. At higher doses, it can lead to more severe effects, including significant cognitive impairment and motor dysfunction. Studies in animal models have shown that high doses of this compound can induce symptoms similar to those observed in neurodegenerative diseases, making it a valuable tool for studying these conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its breakdown and elimination from the body. The compound is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which facilitate its conversion into inactive metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of this compound with these metabolic enzymes can influence its overall pharmacokinetics and duration of action .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacological effects. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported by specific transporters and binding proteins, which facilitate its movement to target sites. The distribution of the compound within tissues can affect its efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can localize to specific compartments within cells, such as the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Scopolamin-N-oxid-Hydrobromid kann durch Oxidation von Scopolamin mit Wasserstoffperoxid in Ethanol synthetisiert werden. Die Reaktion beinhaltet die bevorzugte äquatoriale Orientierung der N-Oxidation . Der Prozess wird typischerweise unter kontrollierten Bedingungen durchgeführt, um die gewünschte Stereochemie und Reinheit des Produkts zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann Scopolamin-Hydrobromid mit einem Verfahren namens magnetfeldinduzierte Kristallisation hergestellt werden. Dieses Verfahren nutzt den Unterschied in der Löslichkeit zwischen Scopolamin und Scopolamin-Hydrobromid. Der Prozess beinhaltet die Salifizierungskristallisation, gefolgt von der Behandlung mit einem Magnetfeld, um die Reinheit und Ausbeute der Kristalle zu verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
Scopolamin-N-oxid-Hydrobromid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können sie in ihre Stammverbindung, Scopolamin, zurückverwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation und verschiedene Reduktionsmittel für Reduktionsreaktionen. Die Bedingungen für diese Reaktionen sind typischerweise milde bis moderate Temperaturen und kontrollierte pH-Werte, um die Stabilität der Verbindung zu gewährleisten.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Scopolamin und seiner N-Oxid-Form. Diese Produkte können unterschiedliche pharmakologische Eigenschaften und Anwendungen haben.
Wissenschaftliche Forschungsanwendungen
Scopolamin-N-oxid-Hydrobromid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Scopolamin-N-oxid-Hydrobromid entfaltet seine Wirkungen durch Hemmung der Aktivität von muskarinischen Acetylcholinrezeptoren (mAChR). Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter die Regulation der Herzfrequenz, die Kontraktion der glatten Muskulatur und die Drüsensekretion . Durch die Blockierung dieser Rezeptoren kann die Verbindung die Aktivität des parasympathischen Nervensystems verändern und therapeutische Wirkungen wie die Reduzierung von Übelkeit und Erbrechen hervorrufen .
Analyse Chemischer Reaktionen
Types of Reactions
Scopolamin-N-oxide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert it back to its parent compound, scopolamine.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions are typically mild to moderate temperatures and controlled pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of scopolamine and its N-oxide form. These products can have different pharmacological properties and applications.
Wissenschaftliche Forschungsanwendungen
Scopolamin-N-oxide hydrobromide has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Scopolamin-Hydrobromid: Eine eng verwandte Verbindung mit ähnlichen anticholinergen Eigenschaften.
Homatropin-Hydrobromid: Ein Derivat von Atropin mit einer kürzeren Wirkdauer.
Einzigartigkeit
Scopolamin-N-oxid-Hydrobromid ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins der N-Oxid-Funktionsgruppe einzigartig. Dies verleiht ihm im Vergleich zu anderen Tropanalkaloiden unterschiedliche pharmakologische Eigenschaften. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Anwendungen in verschiedenen wissenschaftlichen Bereichen unterstreichen seine Einzigartigkeit.
Eigenschaften
Key on ui mechanism of action |
MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ |
|---|---|
CAS-Nummer |
6106-81-6 |
Molekularformel |
C17H22BrNO5 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1 |
InChI-Schlüssel |
MGNNYKWRWHQLCR-UUUUXVGVSA-N |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |
Isomerische SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br |
Kanonische SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |
Color/Form |
Prisms from water |
melting_point |
135-138 °C |
Key on ui other cas no. |
97-75-6 6106-81-6 |
Piktogramme |
Acute Toxic |
Löslichkeit |
Sol in water about 10 g/100 ml; slightly sol in alc, acetone |
Dampfdruck |
1.45X10-12 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)













